molecular formula C19H20N2O4S B2436315 Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 892979-89-4

Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2436315
CAS No.: 892979-89-4
M. Wt: 372.44
InChI Key: UJCDXZTWEVJZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Biological Activity

Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate (CAS Number: 892979-43-0) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
CAS Number 892979-43-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases, disrupting signaling pathways that are crucial for cell proliferation and survival.
  • Modulation of Gene Expression : It has been observed to influence the expression of genes associated with inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have indicated that this compound shows promise as an anticancer agent. In vitro assays demonstrated:

  • Cell Line Testing : The compound was tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HT-29) cancers. Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

In a study assessing its antimicrobial properties:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Activity :
    • A research team conducted a study on the effects of the compound on MCF-7 breast cancer cells. They reported that treatment with the compound led to significant apoptosis as evidenced by increased Annexin V staining and caspase activation assays.
  • Case Study on Antimicrobial Efficacy :
    • In a comparative study involving various derivatives of benzoate compounds, this compound exhibited superior activity compared to standard antibiotics like penicillin.

Properties

IUPAC Name

methyl 4-[[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-20-17(23)15-13-5-3-4-6-14(13)26-18(15)21-16(22)11-7-9-12(10-8-11)19(24)25-2/h7-10H,3-6H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCDXZTWEVJZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.